molecular formula C16H11N5OS B4293310 6-AMINO-3-(PYRIDIN-2-YL)-4-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

6-AMINO-3-(PYRIDIN-2-YL)-4-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B4293310
M. Wt: 321.4 g/mol
InChI Key: JAMNDSQLSSHCQB-UHFFFAOYSA-N
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Description

6-AMINO-3-(PYRIDIN-2-YL)-4-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-(PYRIDIN-2-YL)-4-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(pyridin-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one with hydrazine hydrate can lead to the formation of the pyrazole ring. Subsequent reactions with suitable reagents can introduce the amino and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-3-(PYRIDIN-2-YL)-4-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced derivatives.

Scientific Research Applications

6-AMINO-3-(PYRIDIN-2-YL)-4-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-AMINO-3-(PYRIDIN-2-YL)-4-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-AMINO-6-THIOPHEN-2-YL-THIENO(2,3-B)PYRIDINE-2-CARBONITRILE
  • 2-AMINO-3-CHLORO-5-TRIFLUOROMETHYL-PYRIDINE

Uniqueness

6-AMINO-3-(PYRIDIN-2-YL)-4-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is unique due to its combination of pyrano[2,3-c]pyrazole, pyridine, and thiophene rings

Properties

IUPAC Name

6-amino-3-pyridin-2-yl-4-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS/c17-8-9-12(11-5-3-7-23-11)13-14(10-4-1-2-6-19-10)20-21-16(13)22-15(9)18/h1-7,12H,18H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMNDSQLSSHCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-AMINO-3-(PYRIDIN-2-YL)-4-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 2
6-AMINO-3-(PYRIDIN-2-YL)-4-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
6-AMINO-3-(PYRIDIN-2-YL)-4-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 4
6-AMINO-3-(PYRIDIN-2-YL)-4-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 5
6-AMINO-3-(PYRIDIN-2-YL)-4-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-AMINO-3-(PYRIDIN-2-YL)-4-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

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